2,4-Dichloro-3-fluorobenzoic acid
Overview
Description
2,4-Dichloro-3-fluorobenzoic acid is an organic compound with the molecular formula C7H3Cl2FO2 It is a derivative of benzoic acid, where the benzene ring is substituted with two chlorine atoms at the 2nd and 4th positions and one fluorine atom at the 3rd position
Mechanism of Action
Target of Action
It is known that this compound is a key intermediate for the synthesis of finafloxacin hydrochloride , a novel fluoroquinolone antibiotic . Fluoroquinolones typically target bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication .
Mode of Action
Based on its role as an intermediate in the synthesis of finafloxacin hydrochloride , it can be inferred that it may contribute to the antibiotic’s ability to inhibit bacterial DNA gyrase and topoisomerase IV . This inhibition prevents the supercoiling of bacterial DNA, thereby disrupting DNA replication and leading to bacterial death .
Biochemical Pathways
As an intermediate in the synthesis of finafloxacin hydrochloride , it likely plays a role in the pathways related to bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, it disrupts the supercoiling of bacterial DNA, which is a crucial step in DNA replication .
Pharmacokinetics
As an intermediate in the synthesis of finafloxacin hydrochloride , its properties may influence the bioavailability of the final antibiotic product .
Result of Action
Given its role in the synthesis of finafloxacin hydrochloride , it can be inferred that it contributes to the antibiotic’s bactericidal effects. By inhibiting DNA gyrase and topoisomerase IV, it disrupts bacterial DNA replication, leading to bacterial death .
Biochemical Analysis
Biochemical Properties
2,4-Dichloro-3-fluorobenzoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active compounds. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the synthesis of antibacterial agents, such as quinolone derivatives . The nature of these interactions often involves the formation of stable complexes, which can inhibit or enhance the activity of the target enzymes.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration usedFor example, it has been shown to affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, this compound can modulate cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and biosynthetic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For instance, it can inhibit the activity of certain enzymes by forming stable enzyme-inhibitor complexes, thereby blocking the enzyme’s active site. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to gradual degradation, resulting in the formation of by-products that may have different biological activities. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed to include alterations in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can be used to study its therapeutic potential . At higher doses, it can induce toxic effects, including liver and kidney damage, oxidative stress, and inflammation. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects, highlighting the importance of dose optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . One of the primary metabolic pathways involves the conjugation with glutathione, mediated by glutathione S-transferase enzymes. This conjugation enhances the solubility and excretion of the compound, reducing its toxicity. Additionally, this compound can undergo oxidative metabolism, leading to the formation of hydroxylated metabolites that may have different biological activities.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . For instance, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake and accumulation in target tissues. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and activity. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . For example, the presence of specific amino acid sequences can direct this compound to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, post-translational modifications, such as phosphorylation, can regulate the activity and localization of this compound within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3-fluorobenzoic acid can be achieved through several methods. One common approach involves the nitration of 2,4-dichloro-5-fluorobenzoic acid, followed by reduction and diazotization reactions. Another method includes the bromination of 2,6-dichloro-3-fluorobenzonitrile, followed by halogen-metal exchange reactions and subsequent treatment with carbon dioxide to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using readily available starting materials such as 2,6-dichloro-3-fluorobenzonitrile. The process includes bromination, Grignard reagent formation, and carbon dioxide treatment under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and Lewis acids.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different carboxylic acid derivatives .
Scientific Research Applications
2,4-Dichloro-3-fluorobenzoic acid has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including fluoroquinolone antibiotics.
Agrochemicals: The compound is used in the development of herbicides and pesticides.
Material Science: It is utilized in the synthesis of advanced materials with specific properties for industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-fluorobenzoic acid
- 2,4-Dichloro-3,5-difluorobenzoic acid
- 2,4-Dichloro-3-cyano-5-fluorobenzoic acid
Uniqueness
2,4-Dichloro-3-fluorobenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2,4-dichloro-3-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOGDFHFACXPKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60582130 | |
Record name | 2,4-Dichloro-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60582130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915145-05-0 | |
Record name | 2,4-Dichloro-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60582130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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